molecular formula C17H20FNO3S B4896008 N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B4896008
M. Wt: 337.4 g/mol
InChI Key: JMKQJHIADAAHMJ-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that plays a key role in polyamine biosynthesis, which is essential for cell proliferation and differentiation.

Mechanism of Action

DFMO inhibits N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity by binding to the enzyme's active site and forming a covalent bond with the pyridoxal 5'-phosphate cofactor. This results in irreversible inactivation of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and decreased polyamine levels. Polyamines are essential for cell proliferation and differentiation, and their depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been shown to increase the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, DFMO also has some limitations for lab experiments. It is a irreversible inhibitor, which can make it difficult to study the effects of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibition on cell proliferation and differentiation. It can also have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on DFMO. One area of interest is the development of more potent and selective N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to DFMO treatment. DFMO has also been studied for its potential applications in other diseases, such as parasitic infections and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of DFMO in these diseases.

Synthesis Methods

DFMO can be synthesized by reacting 2,6-diethylphenol with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography to obtain pure DFMO. The chemical structure of DFMO is shown in Figure 1.

Scientific Research Applications

DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is overexpressed in many types of cancer, and its activity has been shown to be essential for tumor growth and metastasis. DFMO has been shown to inhibit N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity, leading to decreased polyamine levels and inhibition of tumor growth. DFMO has been tested in clinical trials for the treatment of various types of cancer, including neuroblastoma, colon cancer, and breast cancer.

properties

IUPAC Name

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQJHIADAAHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

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